2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Description
2-(4-Chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-chlorobenzyl group at position 2 and a 2-fluoro-4-methoxyphenyl substituent at position 6. The chloro and fluoro substituents in this compound likely enhance its lipophilicity and metabolic stability, while the methoxy group may influence electronic interactions and binding affinity to biological targets .
Properties
Molecular Formula |
C18H14ClFN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H14ClFN2O2/c1-24-14-6-7-15(16(20)10-14)17-8-9-18(23)22(21-17)11-12-2-4-13(19)5-3-12/h2-10H,11H2,1H3 |
InChI Key |
ILNQOMVOFAPOAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Biological Activity
2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of phenylpyridazine derivatives, which have shown promise in various pharmacological applications including anti-inflammatory, anti-cancer, and neuroprotective effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be categorized into the following areas:
- Anti-inflammatory Activity
-
Antitumor Effects
- Preliminary studies suggest that 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one may possess selective cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cell lines (MDA-MB-231) through mechanisms involving cell cycle regulation .
- Neuroprotective Properties
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antitumor | Cytotoxicity against MDA-MB-231 | |
| Neuroprotective | Reduction of oxidative stress |
Case Study: Antitumor Activity
In a study examining the antitumor effects of this compound, researchers treated MDA-MB-231 cells with varying concentrations of 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that the compound may induce programmed cell death through pathways involving caspase activation.
Case Study: Neuroprotective Effects
Another investigation involved the administration of the compound in a zebrafish model of epilepsy. The results showed that treatment with 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one led to improved survival rates and reduced seizure-like behaviors compared to control groups. Neurochemical analysis revealed alterations in neurotransmitter levels, indicating potential mechanisms for its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
The following table and analysis highlight key structural, synthetic, and physicochemical differences between 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one and related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Effects: The target compound’s 2-(4-chlorobenzyl) group distinguishes it from analogs with substituents at positions 4 or 6 (e.g., ). Halogenated benzyl groups (e.g., 4-chloro, 4-bromo-2-fluoro) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Yields :
- High yields (87–93%) are reported for compounds with chloro or methoxy substituents, suggesting efficient alkylation or aryl coupling steps under mild conditions .
Spectroscopic Data: IR spectra of similar compounds confirm the presence of C=O stretches near 1650–1660 cm⁻¹, consistent with the pyridazinone core . NMR data (e.g., δ 3.87 ppm for methoxy groups) validate substituent integration .
Commercial Availability :
- Simplified analogs like 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one are commercially available, highlighting their utility as building blocks for further derivatization .
Research Implications and Gaps
- The 2-fluoro-4-methoxyphenyl moiety may mimic bioactive aromatic systems in known drugs.
- Synthetic Challenges : Introducing multiple halogen and alkoxy groups requires precise control to avoid side reactions, as seen in the high-yield syntheses of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
